molecular formula C8H12O3 B2640956 Methyl (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylate CAS No. 54911-89-6

Methyl (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylate

Cat. No. B2640956
CAS RN: 54911-89-6
M. Wt: 156.181
InChI Key: UQSMDPAVFOFIGB-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound is determined by its specific arrangement of atoms and bonds. Unfortunately, the exact molecular structure of “Methyl (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylate” is not provided in the available sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, and more. Unfortunately, the specific physical and chemical properties of “Methyl (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylate” are not provided in the available sources .

Mechanism of Action

Mode of Action

The mode of action of Methyl (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylate Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

The biochemical pathways affected by Methyl (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylate are currently unknown. It is known that terpenes like this compound are often involved in various biological processes, including cell signaling, inflammation, and metabolism .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylate Given its molecular structure, it is likely to be lipophilic, which could influence its absorption and distribution within the body .

Action Environment

The action, efficacy, and stability of Methyl (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylate can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with the compound. Specific details about how these factors influence the action of this compound are currently unknown .

properties

IUPAC Name

methyl (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-11-8(10)6-3-2-4-7(9)5-6/h2,4,6-7,9H,3,5H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSMDPAVFOFIGB-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC=CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC=C[C@@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylate

CAS RN

54911-89-6
Record name rac-methyl (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.